Cyanine3 carboxylic acid
Description
Foundational Significance in Molecular and Cellular Research
The foundational significance of Cyanine3 carboxylic acid and its derivatives lies in their application as fluorescent labels, which allows for the precise tracking and observation of biological processes. These dyes are instrumental in a variety of techniques, including fluorescence microscopy, flow cytometry, and fluorescence in situ hybridization (FISH). axispharm.comchemimpex.com In these applications, the dye is conjugated to a biomolecule of interest, such as an antibody, protein, or nucleic acid, enabling researchers to visualize the localization, movement, and interactions of these molecules within cells and tissues. alfa-chemistry.comaxispharm.com
A key aspect of their utility is their photophysical properties. Cyanine (B1664457) dyes like Cy3 exhibit strong fluorescence and are relatively photostable, which is crucial for imaging experiments that require prolonged exposure to light. alfa-chemistry.com They are also functional across a broad pH range, adding to their versatility in different experimental conditions. alfa-chemistry.com The ability to label various biomolecules has made Cyanine3 a cornerstone in studies of gene expression, protein dynamics, and cellular structure. alfa-chemistry.com
Evolution of this compound as a Research Tool
The evolution of this compound as a research tool has been marked by the development of various derivatives to suit specific experimental needs. alfa-chemistry.com While the carboxylic acid form itself is non-reactive and can be used for control experiments or calibration, its activation, often through conversion to an N-hydroxysuccinimide (NHS) ester, allows for efficient covalent bonding to primary amines on biomolecules. antibodies.comlumiprobe.comlumiprobe.com
Furthermore, the development of sulfonated versions, such as sulfo-Cyanine3 carboxylic acid, has been a significant advancement. chemimpex.com The addition of sulfonate groups greatly increases the water solubility of the dye, which is advantageous for labeling reactions in aqueous buffers without the need for organic co-solvents. chemimpex.com This enhanced solubility is particularly important when working with delicate proteins that may be denatured by organic solvents. lumiprobe.com
Researchers have also explored the use of Cyanine3 and its derivatives in more advanced applications. For instance, they are employed in super-resolution microscopy techniques like dSTORM (direct stochastic optical reconstruction microscopy) and have been studied in the context of photoconversion, where one cyanine dye can transform into another upon photoexcitation. acs.orgacs.orgresearchgate.net This ongoing research continues to expand the capabilities and applications of Cyanine3 dyes in cutting-edge biological and biomedical investigations.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H37ClN2O2 | antibodies.com |
| Molecular Weight | 493.08 Da | antibodies.com |
| Excitation Maximum (λex) | 555 nm | antibodies.com |
| Emission Maximum (λem) | 570 nm | antibodies.com |
| Molar Extinction Coefficient | 150,000 M⁻¹cm⁻¹ | antibodies.com |
| Fluorescence Quantum Yield | 0.31 | antibodies.com |
| Solubility | Soluble in organic solvents (DMF, DMSO, dichloromethane); Poorly soluble in water. | antibodies.com |
| Appearance | Red powder | antibodies.com |
Comparison of this compound and its Sulfo- derivative
| Feature | This compound | Sulfo-Cyanine3 Carboxylic Acid | Source |
| Solubility | Good solubility in organic solvents, limited aqueous solubility. | Well soluble in water, DMF, DMSO. Practically insoluble in non-polar organic solvents. | antibodies.com |
| Primary Use | Non-reactive fluorophore for control experiments, calibration, and as a precursor for reactive dyes. | As a reference fluorophore, for labeling in aqueous solutions, and can be activated for conjugation. | antibodies.com |
| Activation for Labeling | Can be activated (e.g., to NHS ester) for coupling to amines. | Carboxylic acid can be activated with carbodiimides for conjugation. | lumiprobe.com |
| Quantum Yield | 0.31 | 0.1 | antibodies.com |
Properties
CAS No. |
1032678-01-5 |
|---|---|
Molecular Formula |
C30H37ClN2O2 |
Molecular Weight |
493.09 |
IUPAC Name |
1-(5-carboxypentyl)-3,3-dimethyl-2-((E)-3-((E)-1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride |
InChI |
InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H |
InChI Key |
ITDHYDSGULGMLR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C3=[N+](CCCCCC(O)=O)C4=CC=CC=C4C3(C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyanine3 carboxylic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications for Research Applications
Advanced Synthetic Routes for Cyanine3 Carboxylic Acid and Derivatives
The synthesis of this compound typically involves a multi-step process culminating in the condensation of two key heterocyclic intermediates. A common and advanced approach relies on the preparation of a carboxyl-functionalized indolenine precursor, which is then reacted with a second indolenine equivalent and a bridging compound to form the characteristic cyanine (B1664457) structure.
A foundational method for creating the core structure of cyanine dyes is the condensation of a Fischer's base derivative with a suitable aldehyde or its equivalent. In the case of unsymmetrical cyanine dyes like Cy3, this involves the reaction of two different heterocyclic quaternary salts.
One established route begins with the synthesis of a carboxyalkyl-functionalized indoleninium salt. For instance, 2,3,3-trimethylindolenine (B142774) can be reacted with a haloalkanoic acid, such as 6-bromohexanoic acid, at elevated temperatures in a high-boiling solvent like o-dichlorobenzene to yield 1-(5-carboxypentyl)-2,3,3-trimethyl-indoleninium bromide. acs.org This intermediate contains the crucial carboxylic acid moiety.
The subsequent key step is the condensation of this carboxyl-functionalized indoleninium salt with a second, different indoleninium salt and a source for the trimethine bridge. A widely used reagent for this purpose is malonaldehyde dianil hydrochloride (also known as N-[3-(phenylamino)propenylidene]aniline hydrochloride). The reaction is typically carried out in a solvent like acetic anhydride, often in the presence of a base such as sodium acetate (B1210297) or triethylamine, and heated to drive the condensation. acs.orggoogle.com
A modular approach to synthesizing asymmetric cyanine dyes offers flexibility and allows for the introduction of sensitive functional groups in later stages. This strategy involves the initial formation of a hemicyanine intermediate by reacting one of the indoleninium salts with the malonaldehyde dianil hydrochloride. nih.gov This hemicyanine can then be isolated and subsequently reacted with the second indoleninium salt to form the final asymmetric cyanine dye. nih.gov This stepwise process can improve yields and simplify purification compared to a one-pot reaction.
The general synthetic scheme can be summarized as follows:
Synthesis of Carboxyl-Functionalized Indoleninium Salt: Reaction of 2,3,3-trimethylindolenine with a haloalkanoic acid.
Formation of the Cyanine Dye: Condensation of the carboxyl-functionalized indoleninium salt with a second indoleninium salt (e.g., 1-ethyl-2,3,3-trimethylindoleninium) and malonaldehyde dianil hydrochloride in a suitable solvent system.
The reaction conditions, such as temperature and the choice of base and solvent, are critical for optimizing the yield and purity of the final this compound product. Purification is often achieved through chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
| Reaction Step | Reactants | Key Reagents/Solvents | Typical Conditions | Reference |
| Indoleninium Salt Formation | 2,3,3-trimethylindolenine, 6-bromohexanoic acid | o-dichlorobenzene | 120°C, 24h | acs.org |
| Cyanine Dye Condensation | Carboxyl-functionalized indoleninium salt, second indoleninium salt, malonaldehyde dianil hydrochloride | Acetic anhydride, Sodium acetate, Ethanol | Reflux | acs.org |
Functional Group Derivatization for Enhanced Bioconjugation
The carboxylic acid group of Cyanine3 is a versatile functional handle that allows for its conversion into various reactive moieties. These derivatives are designed to react with specific functional groups on biomolecules, such as amines, thiols, azides, or alkynes, enabling covalent labeling for a wide range of research applications.
Preparation of N-Hydroxysuccinimide (NHS) Esters
N-Hydroxysuccinimide (NHS) esters are widely used amine-reactive derivatives of carboxylic acids. The NHS ester of this compound reacts efficiently with primary aliphatic amines, such as the side chain of lysine (B10760008) residues in proteins and amino-modified oligonucleotides, to form stable amide bonds.
The synthesis of Cyanine3 NHS ester is typically achieved by activating the carboxylic acid group with a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide. google.com The reaction is generally performed in an anhydrous organic solvent like dimethylformamide (DMF). google.com
The general reaction is as follows:
Cyanine3-COOH + NHS + Coupling Agent (e.g., EDC) → Cyanine3-CO-NHS + Byproducts
An alternative one-step method for the synthesis of NHS esters involves the use of N,N'-disuccinimidyl carbonate (DSC). researchgate.net This reagent can directly convert a carboxylic acid to its corresponding NHS ester, often with high efficiency and the formation of easily removable byproducts. researchgate.net
| Parameter | Description | Reference |
| Reactants | This compound, N-hydroxysuccinimide (NHS) | google.com |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) | google.com |
| Solvent | Anhydrous Dimethylformamide (DMF) | google.com |
| Reaction Conditions | Stirring at room temperature or slightly elevated temperatures | google.com |
| Purification | Typically involves precipitation and washing, or chromatography | nih.gov |
Synthesis of Azide-Functionalized this compound for Click Chemistry
The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized bioconjugation due to its high efficiency, specificity, and biocompatibility. To utilize this powerful tool, this compound can be converted into an azide-functionalized derivative.
A common strategy to synthesize azide-functionalized Cyanine3 is to first create an amine-functionalized version of the dye. This can be achieved by coupling the this compound with a diamine linker, such as ethylenediamine, using standard carbodiimide chemistry. The resulting amine-terminated Cyanine3 can then be reacted with an azide-containing reagent. A convenient method involves the use of an azido-NHS ester, such as azidobutyric acid NHS ester, which reacts with the newly introduced amine to form a stable amide linkage, thereby appending an azide (B81097) group to the dye.
Alternatively, if starting from an amine-functionalized cyanine dye, it can be directly reacted with an azide-containing NHS ester.
The resulting Cyanine3-azide can be readily "clicked" onto alkyne-modified biomolecules, providing a robust method for fluorescent labeling.
Development of Maleimide (B117702) and Amine-Reactive Variants
Maleimide-Reactive Variants:
Maleimides are highly specific thiol-reactive functional groups that readily form stable thioether bonds with sulfhydryl groups, such as those found in cysteine residues of proteins. To prepare a maleimide-functionalized Cyanine3, a common approach is to first synthesize an amine-functionalized Cy3, as described in the previous section. This amine-bearing dye can then be reacted with a maleimide-containing NHS ester, such as N-succinimidyl 4-maleimidobutyrate (SMB) or succinimidyl 6-maleimidohexanoate (SMH), to introduce the maleimide functionality.
The synthesis of maleimide-modified polymers often involves activating the carboxylic acid groups on the polymer backbone with EDC and NHS, followed by the addition of an amino-maleimide, such as 1-(2-aminoethyl)maleimide. nih.gov A similar principle can be applied to the derivatization of this compound.
Amine-Reactive Variants:
As discussed in section 2.2.1, the most common amine-reactive variant is the NHS ester. The synthesis of these succinimidyl esters provides a direct and efficient means to couple Cyanine3 to amine-containing molecules. The reactivity of the NHS ester is optimal at a slightly basic pH (typically 8-9) to ensure that the target primary amines are deprotonated and thus nucleophilic.
Bioconjugation Strategies and Labeling Techniques Utilizing Cyanine3 Carboxylic Acid
Covalent Labeling of Biomolecules for Mechanistic Studies
Covalent labeling with Cyanine3 is a fundamental technique for elucidating the mechanisms of biological processes. The most common approach involves the use of amine-reactive forms of Cyanine3, such as Cyanine3 N-hydroxysuccinimide (NHS) ester. aatbio.comlumiprobe.com This derivative readily reacts with primary amino groups (-NH2) found on biomolecules to form stable amide bonds. assaygenie.com
The labeling of proteins and peptides with Cyanine3 is a widely used strategy for studying their localization, interactions, and dynamics. aatbio.comlubio.ch The primary targets for covalent modification are the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. assaygenie.comstratech.co.uk
The most prevalent method for protein and peptide conjugation utilizes Cyanine3 NHS ester. lumiprobe.comibiantech.com This reaction is typically performed in a buffer with a slightly alkaline pH of 8.3-8.5 to ensure the amino groups are deprotonated and thus sufficiently nucleophilic. aatbio.cominterchim.fr Water-soluble sulfo-Cyanine3 NHS ester is often preferred for labeling delicate proteins or those with low solubility, as it eliminates the need for organic co-solvents like DMSO or DMF that can cause denaturation. lumiprobe.comlumiprobe.com The degree of labeling (DOL), which is the ratio of dye molecules to protein molecules, is a critical parameter that needs to be optimized for each specific protein to avoid issues like self-quenching from overlabeling. aatbio.com
Table 1: Common Amine-Reactive Forms of Cyanine3 for Protein and Peptide Labeling
| Derivative Name | Reactive Group | Target Functional Group | Key Features |
| Cyanine3 NHS ester | N-hydroxysuccinimide ester | Primary amines | Standard reagent for labeling soluble proteins and peptides. lumiprobe.comantibodies.com |
| Sulfo-Cyanine3 NHS ester | Sulfonated N-hydroxysuccinimide ester | Primary amines | Water-soluble, ideal for delicate or poorly soluble proteins. lumiprobe.com |
| Cyanine3 carboxylic acid | Carboxylic acid | Primary amines (with activators) | Requires activation (e.g., with EDC) to react with amines. stratech.co.uk |
This table summarizes the key reactive derivatives of Cyanine3 used for protein and peptide conjugation.
Labeling oligonucleotides and nucleic acids with Cyanine3 is essential for a wide range of applications, including fluorescence in situ hybridization (FISH), real-time PCR, and microarray analysis. axispharm.combiosearchtech.com There are two primary strategies for incorporating Cyanine3 into these biomolecules: during synthesis or post-synthetically.
During automated solid-phase synthesis, Cyanine3 can be incorporated at the 5' or 3' end, or even internally, using Cyanine3 phosphoramidite (B1245037). axispharm.comlumiprobe.combiosearchtech.com This method allows for precise, site-specific placement of the dye. sigmaaldrich.comsigmaaldrich.com For 3'-end labeling, a Cyanine3-modified controlled pore glass (CPG) support can be used. biosearchtech.comglenresearch.com
Post-synthetic labeling typically involves the reaction of an amine-modified oligonucleotide with Cyanine3 NHS ester. aatbio.comgenelink.com This approach is useful when a phosphoramidite version of the dye is not available or when internal labeling at a specific base is required. genelink.com
Table 2: Methods for Labeling Oligonucleotides and Nucleic Acids with Cyanine3
| Method | Reagent | Position of Label | Key Application |
| During Synthesis | Cyanine3 Phosphoramidite | 5', 3', or internal | Real-time PCR probes, FISH probes. lumiprobe.combiosearchtech.com |
| During Synthesis | Cyanine3 CPG | 3' end | FRET probes. biosearchtech.comglenresearch.com |
| Post-Synthesis | Cyanine3 NHS Ester | Any position with an amine modification | Microarray analysis, FISH. aatbio.comgenelink.com |
This table outlines the primary methods for incorporating Cyanine3 into oligonucleotides and nucleic acids.
Cyanine3-labeled antibodies are indispensable tools in immunological research, particularly for techniques like immunofluorescence (IF), immunocytochemistry (ICC), and immunohistochemistry (IHC). aatbio.compeg.ink These labeled antibodies allow for the visualization and localization of specific antigens within cells and tissues. peg.inkelabscience.comelabscience.com
The conjugation process typically involves the reaction of Cyanine3 NHS ester with the primary amine groups on the antibody, primarily on lysine residues. aatbio.commedchemexpress.eu Kits are commercially available that provide all the necessary reagents and protocols for efficient antibody labeling. assaygenie.comlumiprobe.comelabscience.com The resulting Cyanine3-conjugated secondary antibodies, which bind to primary antibodies, are widely used in indirect immunofluorescence to amplify the signal and provide flexibility in experimental design. antibodies.comthermofisher.com The bright and stable fluorescence of Cyanine3 makes it an excellent choice for these imaging applications. elabscience.com
Oligonucleotide and Nucleic Acid Labeling Strategies
Site-Specific Bioconjugation Approaches
While traditional covalent labeling methods are robust, they can result in a heterogeneous mixture of labeled products with the dye attached at various positions. Site-specific bioconjugation techniques offer greater control over the labeling process, leading to a more homogeneous and functionally consistent product.
Targeting the unique reactivity of the N-terminal α-amino group or the C-terminal carboxyl group allows for the site-specific labeling of native proteins. One approach involves using an engineered fluorescent acceptor peptide, such as an AVI-Tag, at the N- or C-terminus of a protein of interest. mdpi.comresearchgate.net This tag can then be specifically recognized and labeled.
A study demonstrated the use of a cell-permeable fluorescent dye with a free carboxyl group, such as sulfo-Cyanine3 carboxylic acid, for the site-specific labeling of native proteins in living cells. mdpi.comresearchgate.net The carboxyl group of the dye reacts with the lysine residues within the acceptor peptide tag. researchgate.net This method was shown to be highly efficient and allows for the sensitive imaging of single native proteins. researchgate.net
Enzyme-mediated labeling offers a powerful strategy for achieving highly specific and efficient bioconjugation under mild conditions. One such method utilizes the bacterial enzyme biotin (B1667282) ligase (BirA). mdpi.comresearchgate.net In this system, a protein of interest is fused with a short acceptor peptide (AVI-Tag). researchgate.net BirA then catalyzes the ligation of a biotin analog carrying a fluorescent dye, such as a Cyanine3 derivative, to a specific lysine residue within the AVI-Tag. mdpi.com
Research has shown that BirA can incorporate fluorescent dyes containing free carboxyl groups, including sulfo-Cyanine3 carboxylic acid, onto proteins fused with an acceptor peptide. mdpi.comresearchgate.net This enzymatic approach provides a high degree of specificity and has been successfully used for the fluorescent labeling of proteins in living cells. researchgate.net
Labeling of Cysteine Residues in Proteomic Research
Cyanine3 (Cy3) carboxylic acid itself is not directly reactive with cysteine residues. However, it serves as a crucial parent compound for the synthesis of thiol-reactive derivatives, which are instrumental in proteomic research for the specific labeling of proteins at cysteine sites. The most common strategy involves converting the carboxylic acid group into a maleimide (B117702) functional group, creating Cy3 maleimide. broadpharm.commedchemexpress.com This derivative exhibits high selectivity for the sulfhydryl (thiol) groups of cysteine residues under mild pH conditions. axispharm.com
The labeling reaction is a Michael addition, where the thiol group of a cysteine acts as a nucleophile, attacking the double bond of the maleimide ring. axispharm.com This forms a stable, covalent thioether bond, effectively tagging the protein with the fluorescent Cy3 dye. medchemexpress.com This method is highly chemoselective for thiols at a pH range of 6.5 to 7.5, reacting approximately 1,000 times faster with thiols than with amines at a neutral pH. axispharm.com
In proteomics, this specific labeling is a powerful tool. For quantitative proteomics, different cyanine-based dyes can be used to label cysteine residues in different sample populations (e.g., control vs. treated), allowing for differential analysis in techniques like 2D gel electrophoresis. aatbio.com The high extinction coefficient and favorable quantum yield of Cy3 ensure that the labeled proteins can be detected with high sensitivity. interchim.frlumiprobe.com
For successful labeling, several factors must be considered. Since cysteine residues can form disulfide bridges within or between proteins, a reduction step is often necessary prior to labeling to ensure the availability of free sulfhydryl groups. tocris.com Reagents like TCEP (tris-carboxyethylphosphine) are commonly used for this purpose. tocris.com The following table outlines the general steps for cysteine labeling using a maleimide-activated Cy3 dye.
| Step | Procedure | Key Considerations |
| 1. Protein Preparation | Dissolve the target protein in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES, or Tris buffer). tocris.com | The buffer must be free of thiol-containing reagents. tocris.com Degassing helps prevent the oxidation of free thiols. tocris.com |
| 2. Disulfide Reduction (Optional) | Add a reducing agent like TCEP to the protein solution and incubate for 20-30 minutes at room temperature. tocris.com | This step breaks existing disulfide bonds, making the cysteine residues available for labeling. tocris.com |
| 3. Dye Preparation | Prepare a stock solution of Cy3 maleimide in an anhydrous organic solvent such as DMSO or DMF. tocris.com | Non-sulfonated cyanine (B1664457) dyes require an organic co-solvent for efficient reaction in aqueous buffers. lumiprobe.com |
| 4. Conjugation Reaction | Add the Cy3 maleimide solution to the protein solution. A molar excess of the dye (e.g., 10:1 to 20:1 dye-to-protein ratio) is typically used. tocris.com | The reaction is usually incubated for 2 hours at room temperature or overnight at 2-8°C, protected from light. tocris.com |
| 5. Purification | Remove excess, unreacted dye from the labeled protein conjugate using methods like dialysis, size-exclusion chromatography, or spin filtration. | This step is crucial to reduce background fluorescence and ensure accurate quantification. |
This site-specific labeling approach is valuable for studying protein structure, function, and localization, as well as for activity-based protein profiling in complex biological samples like cell lysates. researchgate.net
Non-Covalent Interactions and Intercalation Studies of this compound Conjugates
While covalent labeling is a primary application, the intrinsic properties of the cyanine dye structure also allow for its use in studying and exploiting non-covalent interactions. mdpi.com The planar, aromatic structure of the Cy3 core can interact with biomolecules, particularly nucleic acids, through various non-covalent mechanisms, including intercalation and groove binding. mdpi.commedchemexpress.com These interactions are often accompanied by significant changes in the dye's photophysical properties, such as an increase in fluorescence quantum yield. mdpi.comresearchgate.net
When a cyanine dye like Cy3 binds to a biomolecule, the restriction of its molecular motion, particularly the cis-trans isomerization of the polymethine chain, leads to a notable increase in fluorescence. cambridge.orgplos.org This phenomenon, sometimes referred to as protein-induced fluorescence enhancement (PIFE), makes Cy3 an effective probe for detecting binding events. mdpi.com
Research has shown that Cy3 conjugates can interact with double-stranded DNA (dsDNA). The mode of binding—either intercalation between base pairs or binding within the minor or major grooves—can depend on the dye's structure and the nature of the molecule to which it is conjugated. mdpi.comcambridge.org Studies on Cy3 tethered to DNA have shown that its fluorescence is highly dependent on the local sequence. acs.org Specifically, fluorescence is enhanced more by adjacent purine (B94841) bases (guanine and adenine) than by pyrimidines (cytosine and thymine), following a general pattern of G > A > T > C. plos.orgacs.org This is attributed to stronger stacking interactions between the dye and purine bases, which better restrict the dye's isomerization. acs.org
The ability of Cy3 to form non-covalent complexes has been exploited in various research contexts:
DNA and RNA Probes: Unconjugated cyanine dyes can act as probes for specific nucleic acid structures. For instance, binding to G-quadruplexes can lead to a 10- to 70-fold increase in fluorescence quantum yield. mdpi.com
Aptamer-Based Sensing: RNA aptamers have been developed that specifically bind to Cy3, resulting in a significant increase in its fluorescence. mdpi.com This creates a sensitive system for detecting target molecules that the aptamer is designed to recognize.
Supramolecular Assemblies: In one study, a modified cucurbit[n]uril (CB acs.org) host molecule was functionalized with a Cy3 donor dye. nih.gov This assembly was used in a FRET-based system to study biological processes by observing the interaction with a guest molecule tagged with a Cy5 acceptor dye. nih.gov
The following table summarizes key findings from studies on the non-covalent interactions of Cy3.
| Interacting Biomolecule | Type of Interaction | Key Finding |
| Double-Stranded DNA (dsDNA) | Intercalation / Groove Binding | Fluorescence enhancement is sequence-dependent, with purines (G > A) causing greater enhancement than pyrimidines (T ≈ C). plos.orgacs.org |
| Single-Stranded DNA (ssDNA) | Stacking | Stronger affinity and fluorescence enhancement with purine nucleobases compared to pyrimidines. plos.org |
| G-Quadruplexes | End-Stacking / Groove Binding | Binding can result in a 10- to 70-fold increase in the dye's fluorescence quantum yield. mdpi.com |
| RNA Aptamers | Specific Binding Pocket | Binding of Cy3 to a specific RNA aptamer can induce a large increase in fluorescence intensity. mdpi.com |
| Proteins (e.g., Avidin) | Hydrophobic Interaction | Non-covalent binding of biotin-Cy3 conjugates to avidin (B1170675) results in a significant increase in fluorescence. researchgate.net |
These studies highlight the versatility of Cyanine3 not only as a covalent label but also as a sensitive probe for investigating the structure, dynamics, and interactions of biomolecules through non-covalent mechanisms.
Applications in Advanced Fluorescence Imaging and Microscopy Methodologies
High-Resolution Fluorescence Microscopy Techniques
The utility of Cyanine3-based dyes is particularly evident in high-resolution microscopy, where clarity and precision are paramount. These fluorophores are routinely employed in techniques that push the boundaries of optical resolution.
Confocal fluorescence microscopy benefits significantly from the use of Cyanine3 dyes. This technique, which reduces out-of-focus light to create sharper images, relies on bright and photostable fluorophores. Cyanine3 and its sulfonated forms are frequently used to label biomolecules like proteins and nucleic acids for visualization within cells and tissues. chemimpex.comaxispharm.com For instance, a carboxylic acid-functionalized coumarin-hemicyanine dye was observed using confocal fluorescence microscopy to confirm its ability to penetrate cell membranes and specifically label mitochondria. rsc.org The strong fluorescence emission of cyanine-labeled RNA makes it well-suited for analysis with fluorescence confocal microscopy. These dyes enable researchers to study the localization and transit processes of molecules within cells, providing critical insights into cellular functions.
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful method for selectively imaging fluorescent molecules at or near a solid-liquid interface, minimizing background fluorescence from the bulk solution. This makes it ideal for studying processes at the cell membrane or interactions of immobilized molecules. In one study, TIRF microscopy was used to visualize the photoconversion of Cy5 to Cy3. acs.org The experiment involved immobilizing Cy5-labeled double-stranded DNA on a glass surface and imaging with alternating laser illumination. acs.org This technique allowed for the clear detection of newly formed Cy3 molecules at the single-molecule level. Similarly, TIRF microscopy has been employed to image endogenous EGFR proteins labeled with Cy5-conjugated antibodies in HeLa cells, where the subsequent appearance of Cy3 fluorescence post-excitation could be observed. acs.org
Confocal Fluorescence Microscopy Applications
Cellular and Subcellular Imaging Investigations
The ability to visualize the intricate workings of cells is fundamental to biological research. Cyanine3 carboxylic acid facilitates detailed investigations into the distribution, dynamics, and targeting of molecules within the cellular environment.
Understanding where biomolecules reside and function within a cell is crucial. This compound and its derivatives serve as excellent probes for these studies. Research has shown that the intracellular distribution of fluorescent probes can be influenced by their physicochemical properties. bohrium.comresearchgate.net A study investigating the penetration of various fluorescent probes, including this compound, into oocytes found that properties like hydrophobicity, surfactant activity, and electrical charge determined their ability to cross the zona pellucida and enter the cytoplasm. bohrium.comresearchgate.net Another study analyzed the intracellular distribution of sulfo-cyanine3 carboxylic acid in Saos-2 osteosarcoma cells, observing its localization with fluorescence imaging. researchgate.netmdpi.com
Table 1: Penetration of Fluorescent Probes in Oocytes
| Fluorescent Probe | Penetration into Cytoplasm | Effect on Oocyte Development |
| This compound | Yes | Perturbed development |
| Cyanine5 carboxylic acid | Yes | Perturbed development |
| Tetramethylrhodamine isothiocyanate (TRITC) | Yes | No perturbation |
| Sulforhodamine | No | Not Applicable |
| Fluorescein 5(6)-isothiocyanate | No | Not Applicable |
This table summarizes findings from a study on the penetration of different fluorescent probes through the zona pellucida of oocytes. bohrium.comresearchgate.net
Live-cell imaging allows researchers to observe biological processes in real-time, providing insights into their dynamics. Cyanine (B1664457) dyes are instrumental in these studies due to their brightness and photostability. chemimpex.com A significant application is in single-particle tracking, where the movement of individual molecules is followed over time. Recent research has shown that the photoconversion of Cy5 to Cy3 can be harnessed for high-density single-particle tracking in living cells. nih.gov This novel photoactivation method avoids the need for UV illumination or cell-toxic additives, allowing for the tracking of molecules like the ErbB2 receptor in SKBR3 cells under more biologically compatible conditions. nih.govacs.org
Directing fluorescent probes to specific organelles is a powerful strategy for studying their function and dynamics. The chemical structure of the dye can be modified to achieve this targeted delivery. Studies have shown that the choice of cyanine dye itself can dictate intracellular localization. nih.gov For example, research on carboxylated polyacrylates found that labeling with Cy5 directed the polymers to mitochondria, whereas using the sulfonated version, sulfoCy5, resulted in trafficking to lysosomes. nih.gov In another study, various fluorescent dyes, including a sulfo-cyanine 3 carboxylic acid, were examined for their ability to target mitochondria in osteosarcoma cells, using the well-known mitochondrial stain MitoTracker as a control. mdpi.com A different approach used a specially designed carboxylic acid-functionalized coumarin-hemicyanine fluorescent dye to specifically label and image mitochondria in B16 cells. rsc.org
Table 2: Influence of Cyanine Dye on Intracellular Targeting of Polyacrylates
| Dye Label | Target Organelle |
| Cy5 | Mitochondria |
| sulfoCy5 | Lysosomes |
This table illustrates how modifying the cyanine dye label on a polymer can alter its subcellular destination. nih.gov
Live Cell Imaging for Dynamic Biological Processes
Quantitative Imaging and Single-Molecule Tracking
The unique photophysical properties of this compound make it well-suited for advanced quantitative imaging techniques, including single-molecule fluorescence imaging and high-density single-particle tracking.
Methodologies for Single-Molecule Fluorescence Imaging
Single-molecule fluorescence imaging allows for the direct observation of individual molecules, providing insights into biological processes at a fundamental level. This compound is frequently employed in these studies due to its brightness and photostability. baseclick.eu
One innovative approach involves the genetic encoding of cyanine dyes, including a Cy3 derivative, as non-canonical amino acids (ncAAs) into proteins. nih.gov This technique, demonstrated in Xenopus laevis oocytes, allows for site-specific labeling of proteins. nih.gov Using Total Internal Reflection Fluorescence (TIRF) microscopy, researchers were able to visualize single membrane proteins containing the encoded Cy3. nih.gov The study reported a number density for encoded Cy3 of 0.14 ± 0.02 spots per µm², significantly higher than the mock control. nih.gov This method opens the door to studying protein dynamics, ligand binding, and conformational changes in a cellular context with single-molecule resolution. nih.gov
Another methodology leverages the photoconversion of Cyanine5 (Cy5) to Cyanine3. digitellinc.comnih.gov Upon photoexcitation, Cy5 can be converted to Cy3, a phenomenon confirmed by optical spectroscopy, mass spectrometry, and NMR spectroscopy. digitellinc.com This photoconversion can be exploited for single-molecule imaging. For instance, in a study using Cy5-labeled double-stranded DNA (dsDNA) immobilized on a glass surface, the appearance of Cy3 fluorescence was observed at the single-molecule level after irradiation with a red laser. acs.org The photoconversion ratio was found to be dependent on the proximity of Cy5 molecules, with higher densities leading to increased Cy3 formation. acs.org
Table 1: Single-Molecule Detection of Cy3
| Sample | Mean Cy5 Density (molecules/μm²) | Photogenerated Cy3 (molecules/μm²) |
| 0 h exposure | 638.0 | - |
| 2 h exposure | 614.8 | Increased |
| 5 h exposure | 714.2 | Substantially Increased |
This table is based on data from a study investigating the photoconversion of Cy5 to Cy3 induced by ambient light. The number of photogenerated Cy3 molecules increased with longer exposure times to ambient light. acs.orgresearchgate.net
Protocols for High-Density Single-Particle Tracking
High-density single-particle tracking (SPT) is a powerful technique for studying the dynamics of individual molecules in living cells. A significant challenge in SPT is controlling the density of fluorescently labeled molecules. The photoconversion of far-red fluorophores like Cy5 or Alexa Fluor 647 to Cy3 provides a novel photoactivation strategy for high-density SPT without the need for UV illumination or potentially toxic additives. digitellinc.comnih.govacs.org
The protocol involves labeling the molecule of interest with a dye like Cy5 or Alexa Fluor 647. acs.org During imaging, a red laser is used to both excite the dye and induce its photoconversion to Cy3. This allows for a controlled, sparse activation of Cy3 molecules, enabling the tracking of individual particles at high densities. This method, termed single-particle tracking based on photoconversion (sptPC), has been successfully used to track epidermal growth factor receptor (EGFR) in living cells. acs.org
Research has shown that the efficiency of this photoconversion can be influenced by various factors. For instance, the photoconversion ratio of Cy5 to Cy3 on dsDNA increased as the distance between the dyes decreased. acs.org
Table 2: Photoconversion Ratio of Cy5 to Cy3 on dsDNA
| DNA Construct | Photoconversion Ratio per Cy5 Molecule |
| Singly labeled dsDNA | ~0.024% |
| Dual-labeled dsDNA (dT20 overhang) | ~0.034% |
| Dual-labeled dsDNA (dT0 overhang) | ~0.044% |
This table is based on data from a study where the photoconversion of Cy5 to Cy3 was quantified for different DNA constructs. The results indicate that closer proximity of Cy5 molecules leads to a higher photoconversion ratio. acs.org
Flow Cytometry Applications in Cellular Analysis
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of cells in a fluid stream. baseclick.euaxispharm.com this compound and its derivatives are valuable fluorescent probes in flow cytometry for labeling and detecting specific cellular components. baseclick.euaxispharm.comchemimpex.com
The carboxyl group of the dye can be used for covalent labeling of biomolecules. mdpi.com For example, a method has been developed for the selective labeling of native proteins in living cells using fluorescent dyes with a free carboxyl group, such as sulfo-Cyanine3 carboxylic acid. mdpi.com This approach utilizes a bacterial biotin (B1667282) ligase (BirA) to attach the dye to a specific acceptor peptide fused to the protein of interest. mdpi.com This allows for highly sensitive fluorescence imaging and analysis of single native proteins within a cellular context. mdpi.com The strong fluorescence of Cy3 makes it an effective label for identifying and sorting cell populations based on the presence or abundance of the labeled protein. baseclick.eu
Applications in Molecular Probing, Detection, and Research Diagnostics
Nucleic Acid-Based Assay Development
The stable and intense fluorescence of Cyanine3 (Cy3) makes it an ideal label for nucleic acid probes used in various hybridization and amplification techniques. alfa-chemistry.com The presence of a carboxylic acid functional group allows for its covalent attachment to oligonucleotides, which can then serve as specific probes to detect target DNA or RNA sequences. medchemexpress.com
In Fluorescence In Situ Hybridization (FISH), Cy3-labeled oligonucleotide probes are widely used to visualize and identify specific DNA or RNA sequences within intact cells. sigmaaldrich.com This technique is fundamental in cytogenetics, gene mapping, and diagnosing chromosomal abnormalities. The bright orange-red fluorescence of Cy3 allows for clear visualization of the target sequence against the cellular background.
Research applications include the specific identification of microbial populations. For instance, Cy3-labeled probes have been developed to specifically recognize and identify yeast cells within mixed microbial samples, a critical tool for studying host-microbiome interactions and for clinical diagnostics. sigmaaldrich.com The ability to directly visualize genetic material in its native cellular context provides invaluable spatial information that complements data from other molecular methods like PCR. sigmaaldrich.com
| Technique | Role of Cyanine3 Carboxylic Acid Derivative | Primary Outcome | Reference |
|---|---|---|---|
| Fluorescence In Situ Hybridization (FISH) | Fluorophore for oligonucleotide probes | Visualization and localization of specific DNA/RNA sequences in cells | alfa-chemistry.comsigmaaldrich.com |
| Yeast Identification | Component of a specific yeast FISH probe | Identification and morphological analysis of yeast in diverse samples | sigmaaldrich.com |
DNA and RNA hybridization are foundational techniques for studying gene expression, relying on the principle of base pairing between a labeled probe and a target sequence. mit.edu Cy3 carboxylic acid is frequently used to generate these labeled probes. alfa-chemistry.com Researchers can synthesize or purchase oligonucleotides modified with Cy3 to detect the presence and abundance of specific messenger RNA (mRNA) molecules, providing a direct measure of gene activity.
These hybridization techniques are employed in various formats, including Northern blotting and microarrays, where Cy3-labeled probes help quantify thousands of gene transcripts simultaneously. The strong signal and stability of the Cy3 dye ensure high sensitivity and reproducibility in these assays. chemimpex.com The process involves the covalent attachment of the dye to the nucleic acid probe, which then hybridizes to its complementary target sequence in a sample. mit.edu
Cyanine3 plays a significant role in enhancing the capabilities of quantitative PCR (qPCR), a method used to amplify and quantify DNA in real-time. axispharm.com In this context, Cy3 is often incorporated into dual-labeled probes that utilize Förster Resonance Energy Transfer (FRET). biosearchtech.comlubio.ch These probes contain a reporter fluorophore (like Cy3) and a quencher molecule.
One common partner for Cy3 is the Black Hole Quencher 2 (BHQ-2), which effectively quenches Cy3's fluorescence when in close proximity. biosearchtech.com During PCR, the probe binds to its target sequence, and the polymerase's exonuclease activity cleaves the probe, separating the Cy3 dye from the quencher. This separation results in an increase in fluorescence, which is directly proportional to the amount of amplified DNA. biosearchtech.com This method improves the signal-to-noise ratio and enables multiplex assays where different targets can be detected in the same reaction using probes with different colored dyes. axispharm.combiosearchtech.com Additionally, labeled nucleotides like Cyanine3-dUTP can be directly incorporated into the amplifying DNA during the PCR process. revvity.com
DNA and RNA Hybridization Studies for Gene Expression Analysis
Protein-Protein Interaction Studies
The study of protein-protein interactions is crucial for understanding cellular functions, and fluorescent labeling with dyes like Cy3 carboxylic acid is a key enabling technology. alfa-chemistry.com The carboxylic acid group can be chemically activated (e.g., converted to an NHS ester) to react with primary amines on proteins, allowing for stable, covalent labeling. alfa-chemistry.comlumiprobe.comlubio.ch
In a notable research application, Sulfo-Cyanine3 carboxylic acid was used for the site-specific labeling of native proteins inside living cells. researchgate.netmdpi.com This was achieved by fusing the target protein with a short peptide sequence (an AVI-Tag) that is recognized by the enzyme biotin (B1667282) ligase (BirA). researchgate.netmdpi.com The enzyme then catalyzes the covalent attachment of the dye to a specific lysine (B10760008) residue within the tag. researchgate.netmdpi.com This advanced method allows for the study of protein dynamics and interactions in their natural cellular environment with high precision. The study confirmed successful labeling under various pH conditions using techniques like Ultra-Performance Liquid Chromatography (UPLC). researchgate.netmdpi.com FRET-based assays, where Cy3 is paired with another fluorophore or a quencher, are also widely used to measure distances between labeled proteins and monitor their interactions in real-time. lubio.ch
Biosensor Development and Analytical Assay Enhancements
This compound is a fundamental component in the development of fluorescent biosensors and for enhancing the sensitivity of various analytical assays. alfa-chemistry.comchemimpex.com Its high quantum yield, photostability, and water solubility (especially in its sulfonated form) make it an excellent choice for generating a readable signal in response to a biological event. lumiprobe.comchemimpex.com
In the field of medical diagnostics, biosensors are developed to detect specific biomarkers associated with diseases. chemimpex.commdpi.com this compound is often used as the signaling element in these systems. alfa-chemistry.com A typical biosensor consists of a bioreceptor (like an antibody or nucleic acid) that specifically binds to the target biomarker, and a transducer that converts this binding event into a measurable signal. colab.ws
When Cy3 is conjugated to the bioreceptor, the binding of the biomarker can induce a change in the dye's fluorescence environment, leading to a detectable change in signal intensity. alfa-chemistry.com The carboxylic acid group is crucial for the covalent functionalization of sensor surfaces or for labeling the bioreceptor molecules. mdpi.com These principles are applied to enhance the sensitivity of established immunoassays, such as ELISA, and to create novel optical sensing platforms for the rapid and sensitive detection of pathogens or disease markers. alfa-chemistry.comaxispharm.com The integration of such dyes into nanomaterial-based platforms, including those using carbon nanotubes or gold nanoparticles, further amplifies the signal and improves detection limits. colab.ws
Table of Spectral Properties for Cyanine3
| Property | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~550-555 nm | alfa-chemistry.commedchemexpress.comsigmaaldrich.com |
| Emission Maximum (λem) | ~570 nm | alfa-chemistry.commedchemexpress.comsigmaaldrich.com |
Immunoassay Sensitization and Specificity (e.g., ELISA)
The integration of Cyanine3 (Cy3) as a fluorescent label in immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), marks a significant advancement in the detection and quantification of biomolecules. The unique photophysical properties of this compound and its derivatives contribute to enhanced sensitivity and specificity, enabling the detection of analytes at much lower concentrations than traditional colorimetric methods.
The functional core of this application lies in the covalent conjugation of Cyanine3 to immunoreagents, typically antibodies or antigens. The carboxylic acid group on the Cyanine3 molecule is pivotal for this process. It is often activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amine groups (-NH2) on proteins, such as the lysine residues of an antibody, to form a stable amide bond. alfa-chemistry.comaatbio.com This process yields a fluorescently labeled antibody that retains its specific binding affinity for the target antigen. nih.gov
One of the key advantages of using Cy3 is its "anomalous fluorescence enhancement." Research has shown that the fluorescence of Cy3 can increase by as much as two- to three-fold upon its attachment to the surface of a protein, such as an Immunoglobulin G (IgG) antibody. nih.govacs.orgresearchgate.net This phenomenon, which is not observed with other dyes like Cy5, contributes significantly to the enhanced signal and, consequently, the sensitivity of the assay. nih.govacs.org Furthermore, Cy3-labeled antibodies exhibit bright fluorescence, even at high labeling ratios, whereas other dyes can suffer from mutual quenching, which diminishes the fluorescent signal. nih.govacs.org
Detailed Research Findings
The practical benefits of employing Cyanine3 in immunoassays have been demonstrated in various research applications, showcasing superior performance compared to conventional methods.
A notable example is the development of a CRISPR-based immunoassay termed MAIGRET (antibody-induced cell-free transcription of CRISPR guide RNA strands) for the detection of the antibody Cetuximab. nih.gov This assay utilizes a reporter labeled with Cy3. A direct comparison revealed that the MAIGRET assay had a significantly lower limit of detection (LOD) than a commercial ELISA kit for the same target. nih.gov The Cy3-based MAIGRET assay achieved an LOD of 9 x 10⁻¹⁴ M, demonstrating a substantial increase in sensitivity over the ELISA kit's LOD of 8 x 10⁻¹¹ M. nih.gov
In another application, a paper-based fluoroimmunoassay was developed for the rapid and sensitive detection of goat IgG. rsc.org This sandwich-type immunoassay employed Cy3-labeled secondary anti-goat IgG. Under optimized conditions, the assay achieved a detection limit of 20 ng/mL, highlighting its high specificity and sensitivity. rsc.org
Further research into enhancing fluorescence-based sandwich immunoassays utilized multilayered microplates. When a Cy3-labeled antibody was used in this system for the detection of interleukin 2 (IL-2), the result was a specific and remarkable 88-fold enhancement in fluorescence detection compared to an unmodified microplate. researchgate.net
These findings underscore the capacity of this compound, through its application as a fluorescent label, to significantly improve the sensitivity and specificity of immunoassays. The ability to detect lower concentrations of target molecules is critical for early disease diagnosis and various research diagnostics.
| Assay Type | Target Analyte | Cyanine3 Application | Limit of Detection (LOD) | Reference |
| MAIGRET | Cetuximab | Cy3-labeled reporter | 9 x 10⁻¹⁴ M | nih.gov |
| Commercial ELISA | Cetuximab | Traditional enzymatic | 8 x 10⁻¹¹ M | nih.gov |
| Paper-based Fluoroimmunoassay | Goat IgG | Cy3-labeled secondary antibody | 20 ng/mL | rsc.org |
| Enhanced Sandwich Immunoassay | Interleukin 2 (IL-2) | Cy3-labeled antibody on multilayered microplate | 88-fold signal enhancement | researchgate.net |
Integration in Materials Science and Drug Delivery Research Platforms
Functionalization of Biomaterials for Advanced Research Applications
The carboxylic acid moiety of Cyanine3 (Cy3) is a key feature, enabling its covalent linkage to a variety of biomaterials. alfa-chemistry.com This functionalization imparts fluorescence to otherwise non-luminescent materials, facilitating their use in advanced research applications. The process often involves activating the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on biomolecules. alfa-chemistry.comibiantech.comucl.ac.uk
Researchers have successfully functionalized a range of biomaterials with Cy3 and its derivatives. These include:
Hydrogels: Three-dimensional networks of hydrophilic polymers, known as hydrogels, can be functionalized with fluorescent dyes like Cy3. kit.eduaip.org This allows for real-time, three-dimensional visualization of cell growth and proliferation within these scaffolds, which are designed to mimic natural tissues. kit.eduaip.org
Polymers: Biocompatible polymers such as dextran, chitosan (B1678972), and poly(lactic-co-glycolic acid) (PLGA) have been conjugated with Cy3. alfa-chemistry.comcd-bioparticles.netbiorxiv.org These fluorescently tagged polymers are used to create nanoparticles and other drug delivery vehicles. cd-bioparticles.netbiorxiv.orgrsc.org For instance, Cy3-labeled chitosan nanoparticles have been developed for gene delivery. nih.gov
Nanoparticles: Cy3 can be incorporated into or onto the surface of various nanoparticles. biorxiv.orgrsc.org This labeling enables the tracking of these nanoparticles within biological systems, providing insights into their cellular uptake, distribution, and long-term retention. biorxiv.orgrsc.org A study demonstrated that Cy3-labeled PLGA nanoparticles were stably retained in lysosomes for at least 28 days. biorxiv.org
The ability to fluorescently label these biomaterials allows for detailed studies of their behavior in biological environments. This includes tracking their movement, degradation, and interaction with cells and tissues, which is crucial for the development of new biomaterials for tissue engineering and regenerative medicine. alfa-chemistry.comaip.org
Table 1: Examples of Biomaterials Functionalized with Cyanine3 Carboxylic Acid Derivatives
| Biomaterial | Cyanine3 Derivative Used | Research Application | Key Finding |
| Polymeric Nanoparticles | Cyanine3-labeled polymers | Tracking cellular uptake and biodistribution | Enables real-time visualization of nanoparticle fate in biological systems. rsc.org |
| Hydrogels | Covalently linked Iridium complexes with Cy3-like properties | 3D real-time cell tracking | Luminescence is "switched on" upon interaction with cell membranes, allowing for staining-free cell visualization. kit.edu |
| Chitosan Nanoparticles | Cyanine3-labeled hyaluronic acid-modified chitosan | Gene delivery to cancer cells | Induced inhibition of cell proliferation via gene downregulation. nih.gov |
| PLGA Nanoparticles | Covalently linked Cyanine3 amine | Lysosomal delivery and tracking | Nanoparticles were stably retained in lysosomes for at least 28 days, enabling long-term studies. biorxiv.org |
Development of Fluorescent Probes for Drug Distribution and Kinetics Research
This compound and its derivatives are instrumental in the development of fluorescent probes for studying drug distribution and kinetics. chemimpex.com By attaching a Cy3 molecule to a drug or its carrier, researchers can visually track its journey through a biological system in real-time. alfa-chemistry.com This provides invaluable data on how a drug is absorbed, distributed, metabolized, and excreted.
The carboxylic acid group of Cy3 can be used to synthesize targeted fluorescent probes. medchemexpress.com These probes can be designed to bind to specific cells or tissues, allowing for targeted drug delivery and imaging. alfa-chemistry.com For example, Cy3 has been conjugated to drug delivery systems to monitor the real-time movement and metabolism of the therapeutic agent. alfa-chemistry.com
The use of Cy3-labeled drug delivery systems, such as nanoparticles and liposomes, allows for the optimization of drug delivery efficiency. cd-bioparticles.net By observing the fluorescence signal, researchers can understand the drug's delivery path, its accumulation at the target site, and its release mechanism. cd-bioparticles.netrsc.org This information is critical for designing more effective drug delivery systems with fewer side effects. alfa-chemistry.com
Furthermore, Cy3's photostability and high quantum yield ensure strong and lasting fluorescence, which is essential for sensitive detection and long-term tracking studies. alfa-chemistry.com Its fluorescence remains stable across a broad pH range, making it suitable for a variety of biological environments. alfa-chemistry.comaatbio.com
Table 2: Research Findings on Cyanine3-based Fluorescent Probes in Drug Delivery
| Research Focus | Key Finding | Implication for Drug Delivery Research |
| Real-time drug tracking | Cy3-labeled drug carriers allow for the visualization of drug distribution and release in real-time. cd-bioparticles.net | Provides a deeper understanding of drug kinetics and helps optimize delivery systems for improved efficacy. cd-bioparticles.net |
| Cellular uptake and trafficking | Fluorescently labeled nanoparticles can be tracked as they are taken up by cells and trafficked to specific organelles like lysosomes. biorxiv.org | Offers insights into the cellular mechanisms of drug delivery, aiding in the design of carriers that can overcome cellular barriers. biorxiv.org |
| Oocyte penetration studies | The ability of Cy3 carboxylic acid to penetrate the zona pellucida of oocytes was investigated to understand drug delivery to these cells. nih.gov | Suggests that the physicochemical properties of the fluorescent probe can predict delivery efficiency into physically challenging cellular structures. nih.gov |
| pH-responsive drug release | FRET (Förster Resonance Energy Transfer) systems using Cyanine3 and Cyanine5 have been developed to monitor pH changes, which can trigger drug release. aip.org | Enables the design of "smart" drug delivery systems that release their payload in specific microenvironments, such as acidic tumor tissues. aip.org |
Future Directions and Emerging Research Avenues for Cyanine3 Carboxylic Acid
Advancements in Nanotechnology-Integrated Probes
The convergence of nanotechnology and fluorescence sensing has opened up new possibilities for creating highly sensitive and targeted diagnostic and imaging tools. Cyanine3 carboxylic acid is at the forefront of this revolution, with researchers integrating it into various nanomaterials to develop advanced probes. researchgate.net These hybrid materials leverage the unique properties of nanoparticles to enhance the performance and functionality of the dye.
One promising area is the development of fluorescent nanosensors for detecting biomarkers, pathogens, and toxins. alfa-chemistry.com For instance, research has shown that integrating organic fluorophores like Cy3 derivatives into the polymer shell of nanoparticles allows for the sensing of the local environment's polarity. colab.ws Nanoparticles such as gold nanoparticles (AuNPs), quantum dots (QDs), and carbon nanotubes serve as scaffolds that can be functionalized with Cy3 carboxylic acid. colab.wsresearchgate.net This approach has been used to create probes for various applications, from cancer therapy and drug delivery to biosensing and bioimaging. researchgate.net
Recent studies have explored the use of Cy3 carboxylic acid in combination with gold "nano-popcorns" and CdSe quantum dots to study the influence of plasmonic fields on fluorescence. arxiv.org These complex nanostructures can dramatically enhance the spontaneous emission rate of the Cy3 dye, a phenomenon known as the Purcell effect, leading to brighter and more sensitive probes. arxiv.org Another innovative approach involves the use of nickel-nitrilotriacetic acid (Ni-NTA) beads, which are nanoparticles that can bind to specific proteins. researchgate.netmdpi.com When combined with Cy3 carboxylic acid-labeled proteins, these beads allow for the detection of single native proteins in a cellular environment without the need for purification, a significant step forward for in-cell nanotechnology applications. researchgate.netmdpi.com
Table 1: Examples of Nanotechnology-Integrated Probes with Cyanine (B1664457) Dyes
| Nanomaterial Scaffold | Integrated Cyanine Dye | Application | Key Finding | Reference |
| Gold "Nano-popcorns" | This compound (Cy3) | Plasmon-Enhanced Fluorescence | Increased spontaneous emission rate of Cy3 by a factor of 43 due to plasmonic enhancement. | arxiv.org |
| Polymer-Coated Colloidal Nanoparticles | Cyanine3 derivative | Sensing Local Polarity | The fluorophore's location within the polymer shell can be controlled to sense the hydrophobicity of the environment. | colab.ws |
| Nickel-Nitrilotriacetic Acid (Ni-NTA) Beads | Sulfo-Cyanine3 carboxylic acid | Single Protein Detection | Enabled the detection of single native proteins of interest within a cell without purification. | researchgate.netmdpi.com |
| Gold Nanoparticles (AuNPs) | SIDAG dye (a cyanine derivative) | Tumor Visualization | Assembled on AuNPs to visualize specific receptors on tumor cells. | researchgate.net |
Exploration of Novel Bioconjugation Chemistries for Complex Systems
The effectiveness of this compound as a fluorescent label is highly dependent on the methods used to attach it to target biomolecules. Traditional bioconjugation methods, such as forming amide bonds between a carboxylic acid and a primary amine, are robust but can sometimes lack specificity. thermofisher.com The increasing complexity of biological systems under investigation necessitates the development of more advanced and selective bioconjugation chemistries.
A major focus of current research is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). axispharm.com This method allows for the highly specific and efficient linking of molecules and has been adapted for use with cyanine dyes. axispharm.comgoogle.com Derivatives of Cy3, such as Cy3 azide (B81097), are designed to participate in these bioorthogonal reactions, enabling precise labeling of proteins, nucleic acids, and other biomolecules that have been modified to contain an alkyne group. alfa-chemistry.comaxispharm.com
Another area of active development is site-specific labeling. mdpi.com This involves strategies to attach the dye to a specific location on a biomolecule, which is crucial for studying protein dynamics and interactions without disrupting their function. mdpi.com One such method involves genetically encoding an acceptor peptide tag (like an AVI-Tag) onto a protein of interest. researchgate.netmdpi.com The carboxylic acid group of a cell-permeable dye like sulfo-Cy3 carboxylic acid can then react specifically with a lysine (B10760008) residue within this tag, achieving nearly 100% labeling efficiency in living cells. researchgate.netmdpi.com
Researchers are also creating heterobifunctional dyes based on cyanine structures. These dyes possess two different reactive groups, allowing for the cross-linking of two different molecules. For example, a dye could have an NHS ester to react with amines and a maleimide (B117702) group to react with thiols, enabling the creation of complex bioconjugates like antibody-drug conjugates or the immobilization of antibodies on surfaces.
Table 2: Emerging Bioconjugation Chemistries for Cyanine3
| Chemistry | Reactive Groups | Target Biomolecule Functionality | Key Advantage | Reference |
| Click Chemistry (CuAAC) | Azide on dye, Alkyne on biomolecule | Alkyne-modified proteins, nucleic acids | High specificity and efficiency, bioorthogonal. | alfa-chemistry.comaxispharm.com |
| Site-Specific Enzymatic Labeling | Carboxylic acid on dye | Genetically encoded acceptor peptide (e.g., AVI-Tag) on protein | Nearly 100% labeling efficiency at a specific site in living cells. | researchgate.netmdpi.com |
| Amide Bond Formation | Carboxylic acid on dye, activated by carbodiimides | Primary amines on proteins, peptides | Stable bond formation, widely used. | thermofisher.com |
| Heterobifunctional Cross-linking | e.g., NHS ester and Maleimide on a cyanine-based linker | Amines and Thiols on different molecules | Enables linking of two different biomolecules. | thermofisher.com |
Expanding Research Horizons in Environmental and Ecological Sensing
The application of fluorescent probes is extending beyond the laboratory and into the field of environmental and ecological monitoring. chemimpex.com this compound and its derivatives are being explored as tools to track pollutants and study their interactions within complex ecosystems. alfa-chemistry.comchemimpex.com The high sensitivity of fluorescence-based detection makes it possible to identify and quantify trace amounts of contaminants that could be harmful to the environment and human health.
The development of biosensors using Cy3 conjugates is a key area of this research. alfa-chemistry.com These sensors can be designed to detect a wide range of targets, including pathogens and toxins in water sources or soil samples. alfa-chemistry.com The adaptability of Cy3 to various biological matrices makes it a versatile component in these diagnostic tools. alfa-chemistry.com
Furthermore, recent studies have highlighted the potential for using cell-permeable fluorescent dyes like sulfo-Cy3 carboxylic acid to address complex biological and ecological questions. researchgate.netmdpi.com By enabling the labeling and tracking of proteins within living organisms in their natural environment, these probes could provide unprecedented insights into how organisms respond to environmental stressors at a molecular level. This approach could be used for ultra-sensitive detection of environmental changes and their impact on ecosystems. researchgate.net The ongoing research in this area aims to create robust and portable sensing systems for real-time environmental analysis.
Table 3: Applications of this compound in Environmental and Ecological Research
| Application Area | Target Analyte/System | Method/Technology | Research Goal | Reference |
| Environmental Monitoring | Pollutants | Fluorescent labeling | Tracking pollutants and their interactions in ecosystems. | chemimpex.com |
| Biosensing | Pathogens, Toxins | Cy3-conjugate biosensors | Enhancing the sensitivity and specificity of environmental diagnostic assays. | alfa-chemistry.com |
| Ecological Studies | Native proteins in living organisms | Site-specific labeling with cell-permeable sulfo-Cy3-COOH | Understanding molecular responses to environmental stressors in situ. | researchgate.netmdpi.com |
Q & A
Q. What are the primary synthetic routes for Cyanine3 carboxylic acid (Cy3-COOH), and how can conjugation efficiency be optimized?
this compound is typically synthesized via nucleophilic substitution or carbodiimide-mediated coupling reactions. For conjugation to biomolecules (e.g., antibodies, peptides), optimize pH (6.5–7.5) to activate the carboxylate group while preserving biomolecule stability. Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) to form stable amide bonds. Purify conjugates via size-exclusion chromatography to remove unreacted dye and quantify labeling efficiency using UV-Vis spectroscopy (ε ~150,000 M⁻¹cm⁻¹ at λmax ~550 nm) .
Q. How do solvent polarity and pH affect the photophysical properties of this compound?
Cy3-COOH exhibits solvatochromism: fluorescence intensity and λmax shift with solvent polarity. In aqueous buffers (pH 7.4), its quantum yield decreases due to aggregation, whereas organic solvents (e.g., DMSO) enhance brightness. Below pH 4, protonation of the carboxylate group reduces solubility, increasing non-specific binding. Use buffered solutions (e.g., PBS, pH 7.4) with 1–5% organic cosolvents (e.g., DMSO) to balance solubility and fluorescence .
Q. What analytical techniques are recommended for characterizing Cy3-COOH purity and structural integrity?
- HPLC-MS : Confirm molecular weight (MW ~765 g/mol) and detect impurities.
- NMR (¹H/¹³C) : Verify absence of unreacted intermediates (e.g., maleimide or amine derivatives).
- UV-Vis/fluorescence spectroscopy : Validate absorbance/emission profiles (λabs ~550 nm, λem ~570 nm).
- TLC : Monitor reaction progress using silica plates with chloroform/methanol (9:1) as the mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence quenching data when Cy3-COOH is used in Förster Resonance Energy Transfer (FRET) assays?
Quenching inconsistencies often arise from improper donor-acceptor spacing (<5 nm) or environmental factors (e.g., pH, ionic strength). Validate FRET efficiency via:
- Lifetime measurements : Time-resolved fluorescence detects non-FRET quenching (e.g., collisional).
- Control experiments : Compare quenching in labeled vs. unlabeled substrates.
- Molecular dynamics (MD) simulations : Model dye orientation to ensure dipole alignment .
Q. What experimental design considerations are critical for minimizing off-target binding of Cy3-COOH in live-cell imaging?
- Blocking agents : Use 1–5% BSA or casein to reduce non-specific interactions.
- Concentration optimization : Titrate Cy3-COOH (1–10 nM) to balance signal-to-noise and cytotoxicity.
- Wash protocols : Include 0.1% Tween-20 in PBS for stringent removal of unbound dye.
- Control groups : Include cells treated with unconjugated Cy3-COOH to assess background .
Q. How do structural modifications (e.g., sulfonation) alter the biodistribution and pharmacokinetics of Cy3-COOH in in vivo models?
Sulfonated derivatives (e.g., Sulfo-Cyanine3 carboxylic acid) exhibit enhanced aqueous solubility and reduced serum protein binding compared to non-sulfonated analogs. To evaluate biodistribution:
Q. What statistical methods are appropriate for analyzing dose-response data in Cy3-COOH-based drug delivery studies?
Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. For multiplexed datasets:
- ANOVA with Tukey’s post-hoc test : Compare mean fluorescence across treatment groups.
- Principal Component Analysis (PCA) : Identify outliers in high-content screening.
- Bayesian modeling : Predict binding kinetics in low-signal conditions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
